molecular formula C20H22N2O3 B2796891 9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423127-93-9

9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2796891
CAS No.: 423127-93-9
M. Wt: 338.407
InChI Key: CAEXXQKLBAQBJZ-UHFFFAOYSA-N
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Description

9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
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Biological Activity

The compound 9-Methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O2
  • SMILES Notation : CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C
  • InChIKey : HNUUQALCDNASOU-UHFFFAOYSA-N

The structural characteristics of this compound suggest potential interactions with biological targets due to the presence of methoxy groups and a complex heterocyclic framework.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with benzoxazine derivatives, particularly their anticancer properties. The following sections detail specific findings related to the anticancer effects of this compound.

Anticancer Activity

A significant focus has been placed on evaluating the anticancer potential of this compound. In vitro studies have demonstrated that various benzoxazine derivatives exhibit promising cytotoxic effects against multiple cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Activity Description
This compoundPC-3 (Prostate)7.84–16.2Potent anticancer activity
-MDA-MB-231 (Breast)-Significant growth inhibition
-MIA PaCa-2 (Pancreatic)-Effective against cell proliferation

These results indicate that the compound exhibits a range of inhibitory effects on cancer cell proliferation across different types of cancer.

The proposed mechanisms through which benzoxazine derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : Certain derivatives have been shown to inhibit blood vessel formation in tumors.
  • Targeting Specific Pathways : Benzoxazines may interact with key signaling pathways involved in cancer progression, including PI3K/Akt and MAPK pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoxazines, with particular emphasis on structure-activity relationships (SAR). For example:

  • Study on Antiproliferative Effects :
    • A study evaluated a series of benzoxazine derivatives for their antiproliferative effects against various cancer cell lines. The findings indicated that modifications in the methoxy and dimethyl groups significantly influenced their potency.
    CompoundMIA PaCa-2 (%)MDA-MB-231 (%)PC-3 (%)
    Compound A59 ± 6.353 ± 3.71.0 ± 2.8
    Compound B91 ± 1.142 ± 1111 ± 2.5
    This highlights the importance of structural modifications in enhancing biological activity.
  • Mechanistic Insights :
    • Another research article focused on elucidating the mechanisms through which benzoxazines inhibit cancer growth. It was found that these compounds could downregulate hypoxia-induced genes in tumor cells while maintaining low toxicity in normal cells.

Properties

IUPAC Name

9-methoxy-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2)22-18(16-11-15(24-4)9-10-19(16)25-20)12-17(21-22)13-5-7-14(23-3)8-6-13/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXXQKLBAQBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C=CC(=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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